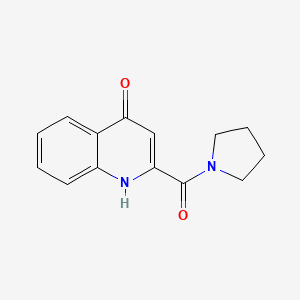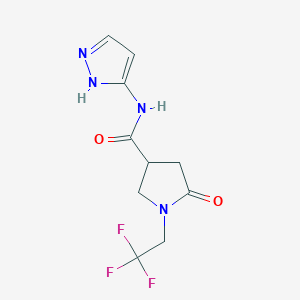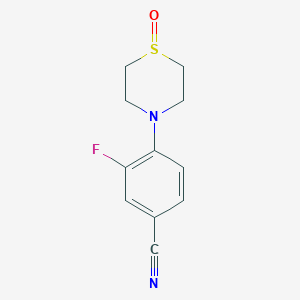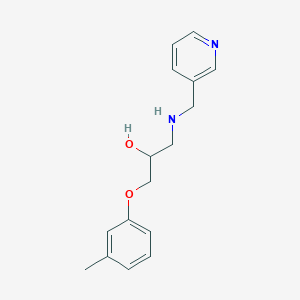
2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PCQ or Pyrroloquinoline quinone, and it is a redox cofactor that is found in many bacteria, plants, and animals. In recent years, PCQ has been studied extensively for its potential benefits in various areas, including neuroprotection, anti-aging, and energy metabolism.
Mecanismo De Acción
The mechanism of action of 2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one is not fully understood. However, studies have shown that PCQ can act as a redox cofactor and activate various signaling pathways in cells. PCQ can also activate the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification enzymes in cells.
Biochemical and Physiological Effects:
2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one has been shown to have several biochemical and physiological effects. Studies have shown that PCQ can improve mitochondrial function, reduce oxidative stress, and increase energy metabolism. PCQ has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases. Additionally, PCQ has been shown to improve exercise performance and reduce fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its potential neuroprotective effects. PCQ can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases, which makes it a valuable tool for studying these conditions. Additionally, PCQ has been shown to improve mitochondrial function and reduce oxidative stress, which can be useful for studying aging and age-related diseases. However, one of the limitations of using PCQ in lab experiments is its potential toxicity at high doses. Studies have shown that PCQ can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one. One area of research is its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment duration for PCQ in these conditions. Another area of research is its potential role in improving exercise performance and reducing fatigue. Further studies are needed to determine the optimal dosage and treatment duration for PCQ in these conditions. Additionally, more research is needed to determine the long-term effects of PCQ on overall health and lifespan.
Métodos De Síntesis
The synthesis of 2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-4-nitroso-1H-pyrazole with 2-aminobenzamide in the presence of a reducing agent. Another method involves the reaction of 2-aminobenzamide with 3,4-dihydro-2H-pyran-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with pyrrolidine and an acid catalyst to obtain 2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one.
Aplicaciones Científicas De Investigación
2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one has been studied extensively for its potential applications in various fields. One of the most significant areas of research is its potential neuroprotective effects. Studies have shown that PCQ can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. PCQ has also been studied for its potential anti-aging effects. Studies have shown that PCQ can improve mitochondrial function and reduce oxidative stress, which can lead to improved energy metabolism and overall health. Additionally, PCQ has been studied for its potential role in improving exercise performance and reducing fatigue.
Propiedades
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-9-12(14(18)16-7-3-4-8-16)15-11-6-2-1-5-10(11)13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNLFCYMCHEABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)

![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)